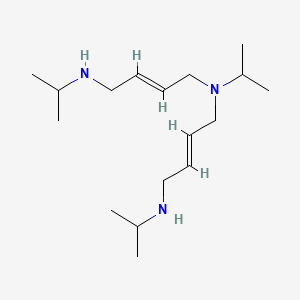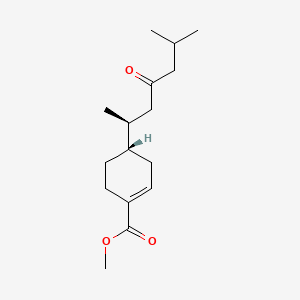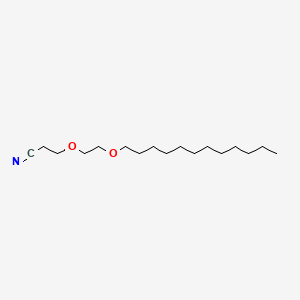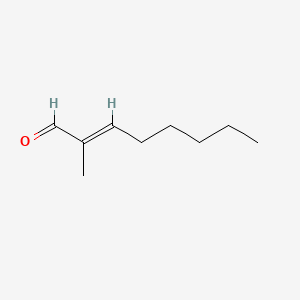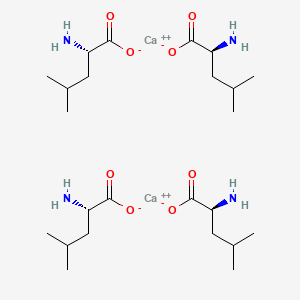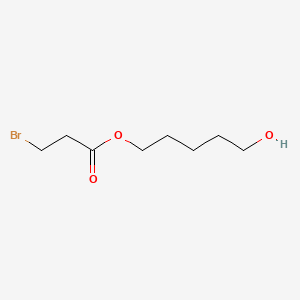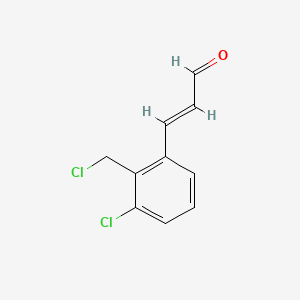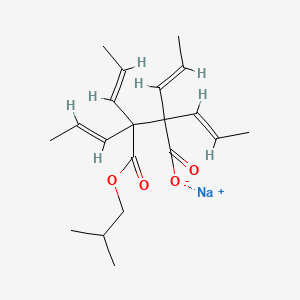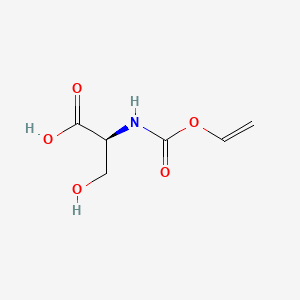
2-chloroaniline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroaniline: is an organic compound with the chemical formula C6H6ClN. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. Sulfuric acid (H2SO4) is a highly corrosive strong mineral acid with a wide range of applications in various industries. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Chlorination: 2-chloroaniline can be synthesized by the direct chlorination of aniline in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at a temperature of around 50-60°C.
Reduction of Nitro Compounds: Another method involves the reduction of 2-chloronitrobenzene using reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, 2-chloroaniline is often produced through the reduction of 2-chloronitrobenzene. This process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-chloroaniline can undergo oxidation reactions to form compounds such as 2-chloronitrobenzene. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-chlorocyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder, hydrochloric acid, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-chloronitrobenzene
Reduction: 2-chlorocyclohexylamine
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
2-chloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the production of herbicides and pesticides .
Biology
In biological research, 2-chloroaniline is used as a reagent in the synthesis of bioactive molecules. It is also studied for its potential toxicological effects on living organisms .
Medicine
2-chloroaniline derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities. These compounds are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, 2-chloroaniline is used in the production of rubber chemicals, corrosion inhibitors, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of 2-chloroaniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and disrupt normal cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloroaniline
- 2,5-dichloroaniline
- 2,6-dichloroaniline
- 3,4-dichloroaniline
- 3,5-dichloroaniline
Uniqueness
Compared to other dichloroanilines, 2-chloroaniline has a unique substitution pattern that influences its reactivity and applications. The presence of a single chlorine atom on the benzene ring makes it more reactive in certain chemical reactions, allowing for the synthesis of a wider range of derivatives .
Propiedades
Número CAS |
125529-19-3 |
|---|---|
Fórmula molecular |
C6H8ClNO4S |
Peso molecular |
225.65 g/mol |
Nombre IUPAC |
2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C6H6ClN.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |
Clave InChI |
YRAJLCZAVRDDRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


